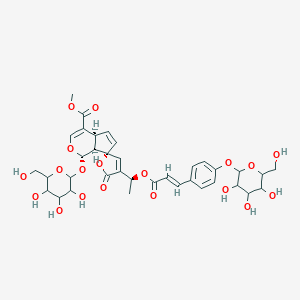

![molecular formula C31H42O17 B210156 methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate CAS No. 39011-92-2](/img/structure/B210156.png)

methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nuezhenide es un glucósido iridoide aislado de varias especies de plantas, incluyendo Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz. Se utiliza tradicionalmente en la medicina china por su capacidad para eliminar el calor y las sustancias tóxicas. Nuezhenide exhibe una gama de actividades biológicas, incluyendo propiedades antitumorales, antioxidantes y antiinflamatorias .

Mecanismo De Acción

Nuezhenide ejerce sus efectos a través de varios objetivos y vías moleculares. Uno de los principales mecanismos es la inhibición de la vía NF-κB, que juega un papel crucial en la inflamación y las respuestas inmunitarias. Nuezhenide suprime la expresión de proteínas fosforiladas como IKKα/β, IκBα y p65, reduciendo así la liberación de citoquinas inflamatorias como el nitrito, TNF-α e IL-6 .

Análisis Bioquímico

Biochemical Properties

Nuezhenide plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as IKKα/β and IκBα, leading to the suppression of their phosphorylation . Additionally, Nuezhenide interacts with the NF-κB pathway, inhibiting the translocation of NF-κB/p65 from the cytoplasm to the nucleus . These interactions result in the reduction of inflammatory cytokines such as TNF-α and IL-6 .

Cellular Effects

Nuezhenide exerts notable effects on various cell types and cellular processes. In LPS-stimulated RAW264.7 cells, Nuezhenide reduces the release of inflammatory cytokines and inhibits the levels of reactive oxygen species (ROS), nitric oxide (NO), and calcium ions (Ca2+) . It also reverses the loss of mitochondrial membrane potential (MMP) induced by LPS . These effects suggest that Nuezhenide plays a crucial role in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Nuezhenide involves its ability to inhibit the NF-κB pathway. By suppressing the phosphorylation of IKKα/β and IκBα, Nuezhenide prevents the activation and nuclear translocation of NF-κB/p65 . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators . Additionally, Nuezhenide’s antioxidative properties are attributed to its ability to reduce ROS levels and maintain mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nuezhenide have been observed to change over time. Studies have shown that Nuezhenide maintains its stability and continues to exert anti-inflammatory and antioxidative effects over extended periods . Long-term exposure to Nuezhenide in vitro has demonstrated sustained inhibition of inflammatory cytokine release and preservation of mitochondrial function

Dosage Effects in Animal Models

The effects of Nuezhenide vary with different dosages in animal models. At lower doses, Nuezhenide exhibits significant anti-inflammatory and antioxidative effects without noticeable toxicity . At higher doses, some adverse effects such as cytotoxicity have been observed . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

Nuezhenide is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as IKKα/β and IκBα, influencing the NF-κB pathway . Additionally, Nuezhenide affects the levels of ROS, NO, and Ca2+, which are critical mediators of cellular metabolism and signaling . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, Nuezhenide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with biomolecules such as NF-κB/p65, which guide its translocation to the nucleus . These interactions ensure that Nuezhenide reaches its target sites to exert its biological effects.

Subcellular Localization

Nuezhenide’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Its localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . This precise localization is essential for Nuezhenide to effectively modulate cellular processes and exert its therapeutic effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de nuezhenide típicamente implica la extracción de fuentes naturales como los frutos de Ligustrum lucidum Ait. El proceso de extracción incluye la extracción con disolventes usando metanol o etanol, seguido de pasos de purificación como la cromatografía en columna .

Métodos de producción industrial

La producción industrial de nuezhenide involucra la extracción a gran escala de materiales vegetales. El proceso incluye el secado del material vegetal, la molienda en polvo fino y luego el uso de disolventes como metanol o etanol para la extracción. El extracto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para obtener nuezhenide puro .

Análisis De Reacciones Químicas

Tipos de reacciones

Nuezhenide experimenta diversas reacciones químicas, incluyendo:

Oxidación: Nuezhenide puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los enlaces glucosídicos en nuezhenide.

Sustitución: Las reacciones de sustitución pueden ocurrir en la parte glucosídica, lo que lleva a la formación de varios análogos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de nuezhenide incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas y niveles de pH específicos .

Principales productos formados

Los principales productos formados a partir de las reacciones de nuezhenide incluyen varios derivados oxidados y reducidos, que pueden exhibir diferentes actividades biológicas en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Química: Nuezhenide se utiliza como material de partida para la síntesis de diversos compuestos bioactivos.

Biología: Se estudia por sus efectos en los procesos celulares, incluyendo sus propiedades antiinflamatorias y antioxidantes.

Medicina: Nuezhenide ha mostrado potencial en el tratamiento de enfermedades inflamatorias, cáncer y trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales debido a sus propiedades promotoras de la salud

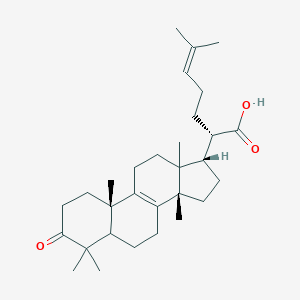

Comparación Con Compuestos Similares

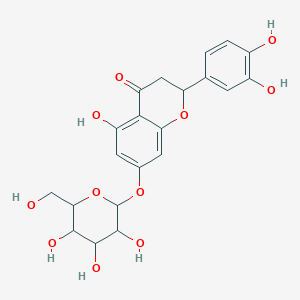

Nuezhenide está estructuralmente relacionado con otros compuestos secoiridoides, como:

Oleuropeína: Se encuentra en las hojas de olivo y es conocida por sus propiedades antioxidantes.

Ligustrosido: Otro secoiridoide con actividades biológicas similares.

Salidrosido: Un feniletanóide con propiedades antioxidantes y antiinflamatorias.

En comparación con estos compuestos, nuezhenide es único debido a su estructura molecular específica y sus potentes efectos antiinflamatorios a través de la vía NF-κB .

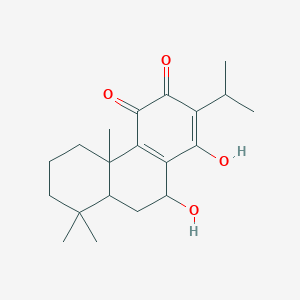

Propiedades

Número CAS |

39011-92-2 |

|---|---|

Fórmula molecular |

C31H42O17 |

Peso molecular |

686.7 g/mol |

Nombre IUPAC |

methyl (5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17?,19-,20-,22-,23-,24+,25+,26-,27-,29+,30-,31+/m1/s1 |

Clave InChI |

STKUCSFEBXPTAY-YTECAPLWSA-N |

SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |

SMILES isomérico |

C/C=C\1/[C@@H](OC=C(C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |

Apariencia |

Powder |

Sinónimos |

nuezhenide specnuezhenide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

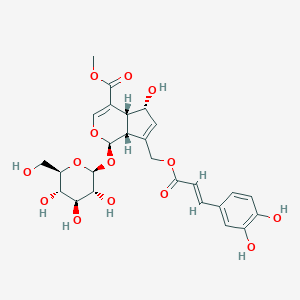

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

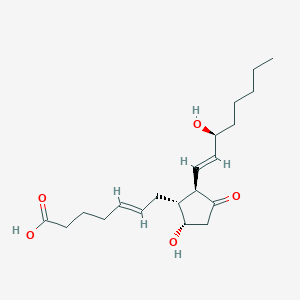

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)